1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)5-11-8-4-7(9(10)14)13(3)12-8/h4,6H,5H2,1-3H3,(H2,10,14)(H,11,12) |
InChI Key |
NHQLOMHRBBWNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NN(C(=C1)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylpropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, increased yield, and reduced production time. The use of automated systems also ensures consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have demonstrated that derivatives of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide exhibit potent activity against parasitic nematodes, specifically Haemonchus contortus, a common parasite in sheep. These compounds were synthesized and evaluated for their efficacy as inhibitors, showing promising results with minimal cytotoxicity to mammalian cell lines. The selectivity indices were notably high, indicating a favorable therapeutic window for potential veterinary applications .
Key Findings:
- Inhibition Mechanism : The compounds inhibit mitochondrial respiration in parasitic cells, leading to effective parasiticide action without significant toxicity to host cells.
- Toxicity Studies : Acute toxicity studies in rodent models revealed that while these compounds are effective against parasites, they exhibit some level of acute toxicity, necessitating further investigation into their safety profiles .
Pesticide Development
The structural characteristics of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide suggest potential utility in the development of novel pesticides. Research indicates that modifications to the pyrazole ring can enhance insecticidal properties while maintaining low toxicity to non-target organisms .
Case Study:
A study focused on synthesizing various pyrazole derivatives showed that certain modifications improved the efficacy against common agricultural pests without adversely affecting beneficial insect populations. This highlights the compound's versatility in agrochemical applications.
Intermediate in Drug Synthesis
1-Methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide serves as an important intermediate in the synthesis of other pharmaceutical compounds, including sildenafil and related drugs. Its role in the synthesis pathway allows for the production of complex molecules with therapeutic effects on erectile dysfunction and pulmonary hypertension .
Synthesis Pathway:
The compound can be synthesized through a multi-step process involving:
- Formation of the pyrazole core via cyclization reactions.
- Subsequent functionalization to introduce various substituents that enhance pharmacological properties.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Substituent Impact on Bioactivity: The trifluoromethyl (-CF₃) group in compound 5g () enhances fungicidal activity against Rhizoctonia solani (50 μg/mL, >50% inhibition) by increasing lipophilicity and target-binding affinity . In contrast, the (2-methylpropyl)amino group in the target compound may improve solubility or hydrogen-bonding capacity due to the amino moiety. Carboxamide vs. Carboxylic Acid: The target compound’s carboxamide group (5-CONH₂) likely enhances stability compared to the carboxylic acid (5-COOH) in 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (), which may be prone to ionization at physiological pH .
Role of Heterocyclic Fusion :
- Compound 5g incorporates a 1,3,4-oxadiazole ring fused to the pyrazole core, which broadens its herbicidal activity via interactions with succinate dehydrogenase (SDH) . The target compound lacks this fused ring system, suggesting narrower target specificity.
Branched-Chain Alkyl Groups :
Physicochemical and Stability Profiles
- Volatility and Stability: Pyrazines and pyrazoles with branched alkyl groups (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine in ) show relative stability during storage, with gradual degradation over time . The target compound’s (2-methylpropyl)amino group may confer similar stability, though its carboxamide moiety could increase susceptibility to hydrolysis compared to ether-linked analogues.
- Molecular Docking Insights : The lead compound penthiopyrad (a SDH inhibitor) shares binding interactions with compound 5g , where the carbonyl group is critical for target engagement . The target compound’s carboxamide group may mimic this interaction, but the absence of a trifluoromethyl group could reduce binding potency.
Biological Activity
1-Methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide, also known as 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C9H16N4O
- Molecular Weight : 196.25 g/mol
- CAS Number : 268204-00-8
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized a series of pyrazole compounds and tested their efficacy against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as the aliphatic amide moiety, was found to enhance antimicrobial activity significantly .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound 11 | E. coli | High |
| Compound 11 | S. aureus | Moderate |
| Compound 4b | Bacillus subtilis | Promising |
2. Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. In a comparative study, several compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Notably, one compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating potent anti-inflammatory potential .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
| Tested Compound | 61% at 10 µM | 76% at 10 µM |
3. Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it was found to be an effective inhibitor of the parasitic nematode Haemonchus contortus, which affects livestock. The synthesized pyrazole derivatives exhibited potent activity against this parasite, suggesting possible applications in veterinary medicine .
The biological activity of pyrazole derivatives is attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Some studies suggest that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
- Receptor Modulation : Pyrazoles may modulate neurotransmitter receptors, contributing to their analgesic properties.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers evaluated the anti-inflammatory effects of a new pyrazole derivative in mice models with induced edema. The compound demonstrated comparable efficacy to indomethacin, a widely used anti-inflammatory drug.
Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were tested against multiple bacterial strains in vitro. The results showed that certain modifications in the molecular structure significantly enhanced the antimicrobial activity, particularly against resistant strains.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide?
The synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with a primary amine. For example:
- React 1-methyl-1H-pyrazole-5-carboxylic acid with 2-methylpropylamine using a coupling agent like EDCI/HOBt or HATU in DMF.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Alternative routes may involve nucleophilic substitution on pre-functionalized pyrazole intermediates .
Q. How is the compound characterized structurally?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl at N1, isobutylamino at C3) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 239.2 for C10H18N4O) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding patterns (if crystals are obtainable) .
Q. What are the critical physicochemical properties to prioritize during formulation?
Key parameters include:
- Solubility : Assess in DMSO (commonly >10 mM) and aqueous buffers (pH 1–7.4) using shake-flask methods .
- logP : Predicted via computational tools (e.g., ACD/Labs) or experimentally via HPLC retention time .
- pKa : Determine via potentiometric titration to guide salt formation (amine group pKa ~8–10) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent variation : Replace the isobutylamino group with linear/cyclic amines (e.g., cyclopropyl, tert-butyl) and test bioactivity .
- Carboxamide modifications : Substitute the carboxamide with esters or nitriles to evaluate metabolic stability .
- Assay design : Use enzyme inhibition assays (e.g., IC50 against viral polymerases) or cellular models (e.g., cytotoxicity in HEK293 cells) .
Q. What computational strategies are effective for predicting target binding?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like the measles virus RNA polymerase (e.g., binding to the allosteric site) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding stability .
- QSAR models : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
Q. How can contradictory biological data be resolved?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
- Off-target screening : Test against related enzymes (e.g., other polymerases or kinases) to rule out nonspecific effects .
- Batch analysis : Compare results from independently synthesized batches to identify impurities (e.g., via LC-MS) .
Q. What strategies optimize metabolic stability in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolic hotspots .
- Isotope labeling : Use 14C-labeled compound to track metabolite formation via radio-HPLC .
- Prodrug design : Mask the carboxamide as a methyl ester to enhance membrane permeability .
Methodological Notes
- Synthetic purity : Always confirm via elemental analysis (C, H, N within ±0.4%) and 2D NMR (COSY, HSQC) to rule out regioisomers .
- Bioassay controls : Include reference inhibitors (e.g., ribavirin for antiviral assays) and vehicle controls (e.g., DMSO <0.1%) .
- Data reporting : Adhere to FAIR principles—deposit spectral data in public repositories (e.g., PubChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
